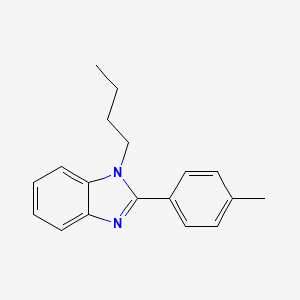

![molecular formula C10H14Cl2N2 B2840144 1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride CAS No. 2472671-94-4](/img/structure/B2840144.png)

1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

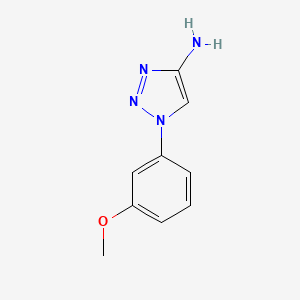

“1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride” is a chemical compound with the molecular weight of 205.09 . It is typically stored at room temperature and comes in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H9ClN2.ClH/c9-7-2-1-6 (5-11-7)8 (10)3-4-8;/h1-2,5H,3-4,10H2;1H . This indicates the presence of a cyclobutan-1-amine group attached to a 6-chloropyridin-3-yl group. Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 205.09 .Scientific Research Applications

Building Blocks for Heterocycles

Researchers have demonstrated the utility of related polyhalogenated nitrobutadienes in synthesizing highly functionalized heterocycles, showcasing the potential of compounds like "1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride" in forming complex and rigid structures such as 6-amino-3-azabicyclo[3.1.0]hexane moieties through nucleophilic substitution reactions (Zapol’skii et al., 2012). This work underscores the compound's relevance in generating novel heterocyclic compounds.

Catalysts in Hydroamination

The compound's framework can also serve as a precursor in catalytic processes, particularly in hydroamination reactions. For instance, a kinetic study compared the efficiency of homogeneous and heterogeneous catalysts for cyclization reactions, highlighting the broader applicability of such structures in catalyzing direct additions of amine N-H bonds to C=C multiple bonds, thereby contributing to the development of new catalytic methodologies (Müller et al., 2003).

Cycloisomerizations

Further applications include the gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, where the structural motifs similar to "1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride" can be used to generate cyclobutanones or methanopyrrolidine subunits under mild conditions, demonstrating the compound's potential in synthesizing carbonyl compounds and heterocycles with high diastereoselectivity (Couty et al., 2009).

Synthesis of Polysubstituted Aminocyclobutanes

The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through diastereo- and enantioselective processes demonstrates the compound's utility in creating biologically active structures. The use of CuH-catalyzed hydroamination has shown significant potential in generating these complex molecules, which are crucial in medicinal chemistry (Feng et al., 2019).

Cycloaddition Reactions

Cycloaddition reactions utilizing similar structures have been explored for the synthesis of 3-amino- or 6-cyano-substituted 2-pyridinone systems, indicating the versatility of "1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride" in contributing to novel ring transformation methodologies (Vandenberghe et al., 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]cyclobutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.ClH/c11-9-3-2-8(7-13-9)6-10(12)4-1-5-10;/h2-3,7H,1,4-6,12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNGLPRMPGKYDKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CC2=CN=C(C=C2)Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(6-Chloropyridin-3-yl)methyl]cyclobutan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B2840063.png)

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2840064.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide](/img/no-structure.png)

![N,N-Dimethyl-2-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B2840071.png)

![N-{3-[(4-Methoxyphenyl)(4-methylpiperidin-1-YL)methyl]-4,5-dimethylthiophen-2-YL}furan-2-carboxamide](/img/structure/B2840074.png)

![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-phenylpropyl)acetamide](/img/structure/B2840075.png)

![4-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2840076.png)

![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)